5-Ethoxycarbonyl-2-thienylzinc bromide has the molecular formula C9H9BrOSZn and a molar mass of 300.49 g/mol. It appears as a white crystalline solid and is primarily used as a reagent in various synthetic organic chemistry applications. The compound is sensitive to moisture and should be stored under controlled conditions (2-8°C) to maintain stability .
5-Ethoxycarbonyl-2-thienylzinc bromide can be synthesized through several methods:
5-Ethoxycarbonyl-2-thienylzinc bromide finds applications in:
Interaction studies involving 5-Ethoxycarbonyl-2-thienylzinc bromide primarily focus on its reactivity with various electrophiles and substrates. These studies are crucial for understanding how this compound can be utilized effectively in synthetic pathways. Research indicates that its reactivity profiles can vary significantly based on the nature of the electrophile used .
Several compounds share structural or functional similarities with 5-Ethoxycarbonyl-2-thienylzinc bromide. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Methylthio-2-thienylzinc bromide | C9H9BrOSZn | Contains a methylthio group instead of ethoxy |
5-(Trifluoromethyl)-2-thienylzinc bromide | C9H7BrF3OSZn | Incorporates trifluoromethyl group for enhanced reactivity |
5-Ethoxycarbonyl-3-thienylzinc bromide | C9H9BrOSZn | Variation in position of ethoxycarbonyl group |
The uniqueness of 5-Ethoxycarbonyl-2-thienylzinc bromide lies in its specific thienyl group positioning and the ethoxycarbonyl functionality, which enhance its reactivity and selectivity in organic synthesis compared to other organozinc compounds. Its ability to participate effectively in cross-coupling reactions makes it particularly valuable for constructing complex organic architectures .